molecular formula C18H28N2O2 B5060678 N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)adamantane-1-carboxamide

N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)adamantane-1-carboxamide

Cat. No.: B5060678
M. Wt: 304.4 g/mol
InChI Key: LLBDJAHXANQXDW-UHFFFAOYSA-N
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Description

N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)adamantane-1-carboxamide is a complex organic compound that features a pyrrolidine ring, an adamantane core, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)adamantane-1-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.

    Attachment of the Adamantane Core: The adamantane core is introduced via nucleophilic substitution reactions, where the pyrrolidine ring acts as a nucleophile.

    Formation of the Carboxamide Group: The carboxamide group is formed through amidation reactions, typically involving carboxylic acids and amines under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Common industrial methods include:

    Batch Processing: Utilizing large reactors to carry out the synthesis in multiple stages.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)adamantane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be exploited in the design of novel materials with specific mechanical or chemical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide
  • N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide

Uniqueness

N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)adamantane-1-carboxamide stands out due to its combination of a pyrrolidine ring and an adamantane core, which imparts unique structural and chemical properties. This combination is less common in similar compounds, making it a valuable candidate for various applications.

Properties

IUPAC Name

N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-12(16(21)20-4-2-3-5-20)19-17(22)18-9-13-6-14(10-18)8-15(7-13)11-18/h12-15H,2-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBDJAHXANQXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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